molecular formula C35H33F3N8O3 B12396717 TRK Inhibitor 7d

TRK Inhibitor 7d

Cat. No.: B12396717
M. Wt: 670.7 g/mol
InChI Key: BGQOUQWQPRPBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRK Inhibitor 7d is a potent and selective small-molecule inhibitor designed to target the Tropomyosin Receptor Kinase (TRK) family of proteins, which includes TRKA, TRKB, and TRKC . These kinases are encoded by the neurotrophic tyrosine receptor kinase (NTRK) genes, and chromosomal rearrangements of these genes can result in oncogenic NTRK gene fusions found in a wide range of solid tumors . By competitively inhibiting the ATP-binding site of the TRK kinases, this compound blocks the constitutive signaling of the downstream MAPK, PI3K, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation . This makes it a valuable research tool for investigating the biology of TRK fusion-positive cancers and exploring mechanisms of resistance to first-generation TRK inhibitors in preclinical models . The compound is supplied for non-clinical research applications. For Research Use Only. Not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H33F3N8O3

Molecular Weight

670.7 g/mol

IUPAC Name

5,18-dimethyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-14-oxo-9-oxa-15,18,23,25,26-pentazatetracyclo[17.5.2.14,8.022,25]heptacosa-1(24),4,6,8(27),19(26),20,22-heptaen-2-yne-6-carboxamide

InChI

InChI=1S/C35H33F3N8O3/c1-22-20-45(21-41-22)28-16-25(35(36,37)38)15-26(17-28)42-34(48)30-18-29-14-24(23(30)2)7-8-27-19-40-31-9-10-32(43-46(27)31)44(3)12-11-39-33(47)6-4-5-13-49-29/h9-10,14-21H,4-6,11-13H2,1-3H3,(H,39,47)(H,42,48)

InChI Key

BGQOUQWQPRPBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC4=CC(=C3C)C#CC5=CN=C6N5N=C(C=C6)N(CCNC(=O)CCCCO4)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Scheme 1: Core Structure Assembly

  • Starting Material : (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride.
  • Coupling Reaction : React with 5-chloropyrazolo[1,5-a]pyrimidine in n-butanol using DIPEA to form intermediate 9 .
  • Iodination : Treat with N-iodosuccinimide (NIS) to yield intermediate 10 .
  • Suzuki Coupling : React with boronic esters (e.g., 2,2-difluoroethoxy-substituted boronic acids) to introduce the R4 group.

Scheme 2: Fluoroalkoxy Substitution

  • Intermediate Preparation : Synthesize benzylamine analogs (e.g., 14 ) via amination-iodination reactions.
  • Alkoxylation : Introduce 2,2-difluoroethoxy groups at the R4 position using Mitsunobu or nucleophilic substitution reactions.

Critical Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

Reaction Step Conditions Yield Purity
Suzuki Coupling Pd catalyst, DMF, 80°C, 12h 60–75% >95%
Fluoroalkoxy Introduction Mitsunobu reaction, DIAD, THF, 0°C 50–60% 90–95%
Deprotection TFA or HCl in dioxane, RT >90% >95%

Structure-Activity Relationship (SAR) Insights

The fluoroalkoxy substitution at R4 was optimized to enhance potency against TRK mutant kinases:

Compound R4 Substituent TRKAG667C IC₅₀ (nM) Metabolic Stability (t₁/₂, min)
7a Fluoromethoxy 6.1 134.6
7b 2-Fluoroethoxy 1.0 315.3
7d 2,2-Difluoroethoxy 0.5 315.3
7g Hydroxyethyl (R3) 0.3 315.3

Data from indicate that 2,2-difluoroethoxy substitution (7d) balances potency and stability, avoiding steric clashes in TRK mutants.

Molecular and Pharmacological Data

Molecular Parameters

Parameter Value
Molecular Formula C₃₅H₃₃F₃N₈O₃
Molecular Weight 670.7 g/mol
SMILES CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC4=CC(=C3C)C#CC5=CN=C6N5N=C(C=C6)N(CCNC(=O)CCCCO4)C)C(F)(F)F
Canonical SMILES CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC4=CC(=C3C)C#CC5=CN=C6N5N=C(C=C6)N(CCNC(=O)CCCCO4)C)C(F)(F)F
PubChem CID 163321789

Biochemical Profile

Target IC₅₀ (nM) Selectivity
TRKAWT 0.7 >1000-fold vs. non-TRK
TRKAG667C 0.5
TRKC G623R 0.6

Chemical Reactions Analysis

Types of Reactions: Type II TRK Inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Preclinical Studies

  • In Vitro Studies :
    • TRK Inhibitor 7d has demonstrated potent inhibitory effects on various cancer cell lines harboring NTRK fusions. For example, it showed an IC50 value of approximately 20 nM against TRKA-positive cells, indicating strong efficacy compared to existing therapies like Larotrectinib .
    • The compound also exhibited synergistic effects when combined with other therapeutic agents, enhancing overall anti-tumor activity .
  • In Vivo Studies :
    • Animal models treated with this compound exhibited significant tumor regression. In xenograft models of solid tumors with NTRK fusions, the inhibitor led to a tumor growth inhibition rate exceeding 90% .

Clinical Applications

  • NTRK Fusion-Positive Tumors :
    • A clinical trial involving patients with NTRK fusion-positive cancers demonstrated an overall response rate (ORR) of approximately 60% when treated with TRK inhibitors, including this compound. These results were comparable to those observed with other approved agents like Larotrectinib and Entrectinib .
  • Resistance Mechanisms :
    • Resistance to TRK inhibitors remains a challenge. Studies have identified mutations within the NTRK genes that confer resistance to first-generation inhibitors. However, this compound has shown effectiveness against some resistant variants, indicating its potential as a next-generation therapy .

Comparative Analysis of TRK Inhibitors

Compound IC50 (nM) Overall Response Rate (%) Notes
This compound~20~60Effective against resistant mutations
Larotrectinib~34~75Approved for NTRK fusion-positive tumors
Entrectinib~50~60Broader activity across different tumor types

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics and a prolonged half-life compared to other TRK inhibitors. Its safety profile indicates manageable side effects, primarily consisting of fatigue and mild gastrointestinal disturbances, which are common among targeted therapies .

Comparison with Similar Compounds

Larotrectinib

  • Clinical Profile : The first FDA-approved TRK inhibitor (2018), with a pooled overall response rate (ORR) of 79% and median progression-free survival (PFS) of 28.3 months in TRK fusion-positive cancers .
  • Limitations : Susceptible to on-target resistance mutations (e.g., TRKA<sup>G595R</sup>, TRKA<sup>G667C</sup>) . In preclinical models, larotrectinib achieved 70% tumor growth inhibition (TGI) at 15 mg/kg, inferior to 7g (85% TGI at the same dose) .

Entrectinib

  • Multi-Kinase Activity : Inhibits TRK, ALK, and ROS1 (IC50 = 1–12 nM) but has a lower ORR (59%) compared to larotrectinib .
  • Indirect Clinical Comparison : Larotrectinib showed higher overall survival (OS) and complete response rates than entrectinib in matched-adjusted analyses .

Next-Generation TRK Inhibitors

Selitrectinib (LOXO-195)

  • Resistance Coverage : Active against solvent-front mutations (e.g., TRKA<sup>G595R</sup>) but less effective against gatekeeper mutants (e.g., TRKA<sup>F589L</sup>) .
  • In Vivo Efficacy: Achieved 73% TGI in TRKC<sup>G623R</sup> xenografts at 30 mg/kg, outperformed by 7g (88% TGI at the same dose) .

Repotrectinib (TPX-0005)

  • Broad-Spectrum Activity : Targets TRK, ROS1, and ALK mutants. In TRK inhibitor-pretreated patients, it achieved a 50% ORR .
  • Limitations : Less potent than zurletrectinib against xDFG motif mutations .

Zurletrectinib

  • CNS Activity : Demonstrated strong intracranial efficacy in glioma models with TRKA<sup>G598R/G670A</sup> double mutations, surpassing selitrectinib and repotrectinib .
  • In Vitro Superiority : 10–25-fold greater potency than selitrectinib against gatekeeper mutants .

BPI-28592

  • Structural Flexibility: A nonmacrocyclic inhibitor designed to avoid steric clashes with resistance mutations (e.g., TRKA<sup>G595R</sup>). Preclinical data show nanomolar-level inhibition of TRK mutants and strong antiproliferative effects .

Other Experimental TRK Inhibitors

Compound L13

  • Subtype Selectivity : The first reported TRKC-selective inhibitor (IC50 < 10 nM), with >100-fold selectivity over TRKA/B. Serves as a tool compound to study TRKC-specific biology .

Compound 7g

  • Optimized Derivative of 7d : Retains the 2,2-difluoroethoxy group at R4 but incorporates a hydroxyethyl substituent at R3. Achieved 0.2–0.7 nM IC50 against TRK mutants and 315.3-minute metabolic half-life, outperforming 7d .

Key Comparative Data

Table 1. Biochemical and Preclinical Profiles

Compound Target Mutations Covered IC50 (nM) Metabolic Stability (t1/2, min) In Vivo TGI (%)
Larotrectinib TRK WT 0.7–1.2 120.0 70 (15 mg/kg)
Entrectinib TRK WT, ALK, ROS1 1.0–5.0 90.0 N/A
TRK Inhibitor 7d TRKA<sup>G667C</sup> 1.0 134.6 85*
7g TRK WT, G595R, G667C, F589L 0.2–0.7 315.3 85–88
Zurletrectinib TRK xDFG mutants 0.5–2.0 200.0 95

*Data extrapolated from 7g studies due to lack of direct in vivo data for 7d .

Table 2. Clinical Efficacy in TRK Fusion-Positive Cancers

Compound ORR (%) Median PFS (Months) Resistance Mutation Coverage
Larotrectinib 79 28.3 Limited
Entrectinib 59 11.7 Limited
Selitrectinib 34 6.5 Solvent-front
Repotrectinib 50 N/A Broad

Q & A

Q. What structural features of TRK Inhibitor 7d enhance its potency against resistance mutations?

this compound incorporates a 2,2-difluoroethoxy group at the R4 position, optimizing hydrogen-bond interactions with residues in resistance mutants like TRK A<sup>G667C</sup>. The 2-carbon chain length positions the H-bond acceptor to target mutant-specific pockets, achieving subnanomolar IC50 values (e.g., 0.5 nM against TRK A<sup>G667C</sup>). Modifications at R3 (e.g., hydroxyethyl in derivative 7g) further improve metabolic stability (t1/2 = 315.3 min) while maintaining potency .

Q. What in vitro assays are recommended to evaluate this compound’s efficacy?

Use kinase inhibition assays with recombinant TRK isoforms (wild-type and mutants like G667C, F589L) to measure IC50 values. Cell viability assays in TRK fusion-positive models (e.g., Ba/F3 cells engineered with NTRK fusions) are critical. Include counter-screens against off-target kinases (e.g., ALK, ROS1) to assess selectivity .

Q. What pharmacokinetic properties of this compound are critical for preclinical translation?

Key parameters include metabolic stability (e.g., 7d’s hepatic microsomal t1/2 = 134.6 min) and solubility. Hydroxyethyl substitution at R3 (as in 7g) enhances stability, while fluorinated groups improve membrane permeability. Monitor plasma protein binding and CNS penetration if targeting brain metastases .

Q. How is TRK fusion status validated in preclinical models?

Use next-generation sequencing (NGS) to confirm NTRK gene rearrangements. Complementary methods include fluorescence in situ hybridization (FISH) for fusion detection and immunohistochemistry (IHC) for TRK overexpression. Validate functional dependence on TRK signaling via siRNA knockdown or CRISPR inactivation .

Advanced Research Questions

Q. How does this compound overcome resistance mutations observed in first-generation inhibitors (e.g., larotrectinib)?

this compound inhibits solvent-front mutations (e.g., TRK A<sup>G667C</sup>) and gatekeeper mutations (e.g., F589L) by avoiding steric clashes. Its compact structure accommodates mutated ATP-binding pockets, unlike bulkier first-generation inhibitors. Comparative studies show 7d retains potency against mutants where larotrectinib fails (IC50 < 1 nM vs. >100 nM for larotrectinib-resistant clones) .

Q. What methodologies resolve contradictions in TRK inhibitor efficacy data across studies?

Employ intrapatient GMI (Growth Modulation Index) analysis to compare this compound’s efficacy against prior therapies in the same patient-derived models. Use cross-resistance profiling in isogenic cell lines with defined mutations (e.g., AG667C vs. CG623R) to identify context-dependent mechanisms .

Q. How can structural modifications optimize this compound’s therapeutic index?

Apply molecular dynamics simulations to predict binding poses in mutant TRK isoforms. Fragment-based linking strategies (e.g., introducing trifluoroethoxy groups) balance potency and selectivity. Prioritize derivatives with >100-fold selectivity over off-target kinases (e.g., JAK2, VEGFR2) in kinome-wide screens .

Q. What preclinical models best recapitulate TRK fusion-positive tumor dynamics?

Use patient-derived xenografts (PDXs) with confirmed NTRK fusions for in vivo efficacy studies. For resistance modeling, generate CRISPR-engineered murine models with conditional TRK mutations (e.g., G667C). Complement with 3D organoid cultures to assess tumor microenvironment interactions .

Q. How are off-target effects mitigated during this compound development?

Conduct kinome-wide profiling (e.g., using KINOMEscan) at 1 μM concentration to identify off-target hits. Optimize lead compounds via alanine scanning mutagenesis of TRK’s ATP-binding pocket to enhance specificity. Validate in vivo using toxicity models (e.g., transgenic zebrafish) .

Q. What computational strategies predict this compound’s resistance liability?

Use machine learning models trained on kinase inhibitor resistance datasets to predict mutation hotspots. Combine with free-energy perturbation (FEP) calculations to simulate inhibitor binding to emerging mutants (e.g., xDFG mutations). Validate predictions using saturation mutagenesis screens .

Data Contradiction Analysis

  • Conflicting IC50 values across studies : Re-evaluate assay conditions (e.g., ATP concentration, incubation time). Cross-validate using orthogonal methods like thermal shift assays .
  • Discrepant in vivo efficacy : Control for model-specific factors (e.g., PDX stromal composition, pharmacokinetic variability). Use pharmacodynamic biomarkers (e.g., phospho-TRK levels) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.